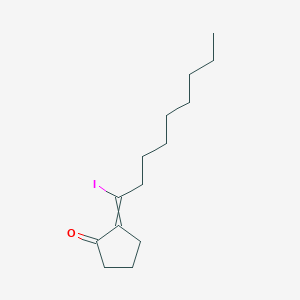
2,2'-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with butyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields, particularly in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9,9-dibutylfluorene, which is then brominated to form 9,9-dibutyl-2,7-dibromofluorene.
Coupling Reaction: The dibrominated fluorene is then subjected to a coupling reaction with thiophene-2-boronic acid using a palladium catalyst under Suzuki coupling conditions. This reaction forms the desired 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
化学反応の分析
Types of Reactions
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butyl groups or thiophene rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is studied for its potential use in creating new materials with unique optical and electronic properties.
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
作用機序
The mechanism of action of 2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene in electronic applications involves its ability to transport charge efficiently. The molecular structure allows for effective conjugation and charge delocalization, which enhances its electronic properties. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to interact with cellular components through its aromatic and thiophene moieties.
類似化合物との比較
Similar Compounds
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Another fluorene derivative used in organic electronics.
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: A precursor for various organic semiconducting polymers.
Uniqueness
2,2’-(9,9-Dibutyl-9H-fluorene-3,6-diyl)dithiophene is unique due to its specific substitution pattern and the presence of thiophene rings, which impart distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
特性
CAS番号 |
922705-06-4 |
|---|---|
分子式 |
C29H30S2 |
分子量 |
442.7 g/mol |
IUPAC名 |
2-(9,9-dibutyl-6-thiophen-2-ylfluoren-3-yl)thiophene |
InChI |
InChI=1S/C29H30S2/c1-3-5-15-29(16-6-4-2)25-13-11-21(27-9-7-17-30-27)19-23(25)24-20-22(12-14-26(24)29)28-10-8-18-31-28/h7-14,17-20H,3-6,15-16H2,1-2H3 |
InChIキー |
BHABPUILWQEJGY-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C2=C(C=C(C=C2)C3=CC=CS3)C4=C1C=CC(=C4)C5=CC=CS5)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
![N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14191542.png)

![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)

![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)



![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-3-(4-pyrimidinyl)-](/img/structure/B14191605.png)
![Methyl 2-nitro-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14191615.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)
